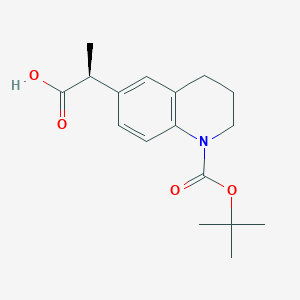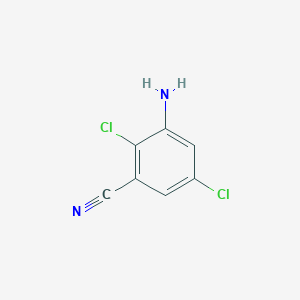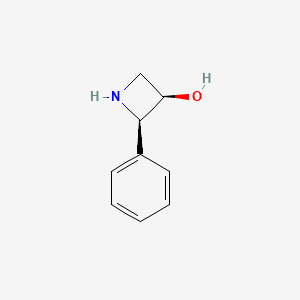
(2R,3R)-2-phenylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-phenylazetidin-3-ol is a chiral compound with significant importance in organic chemistry It is a four-membered ring structure containing an azetidine ring with a phenyl group attached to the second carbon and a hydroxyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-phenylazetidin-3-ol typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of azetidinone derivatives. This process often employs rhodium or ruthenium catalysts under high pressure and temperature conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalytic systems. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,3R)-2-phenylazetidin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R,3R)-2-phenylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: This compound has a similar chiral structure but with additional phenyl groups and hydroxyl functionalities.
(2R,3R)-2,3-dihydroquercetin: A flavonoid with similar stereochemistry but different functional groups and biological activities.
Uniqueness
(2R,3R)-2-phenylazetidin-3-ol is unique due to its specific azetidine ring structure and the presence of both a phenyl group and a hydroxyl group. This combination of features gives it distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(2R,3R)-2-phenylazetidin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9-/m1/s1 |
Clé InChI |
DABKYHXVYXFLLS-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@H]([C@H](N1)C2=CC=CC=C2)O |
SMILES canonique |
C1C(C(N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


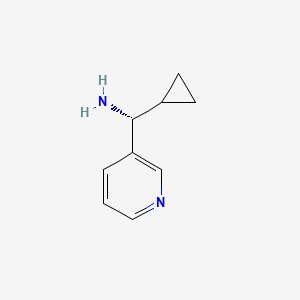
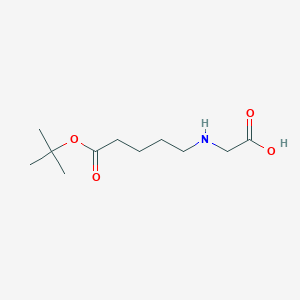
![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
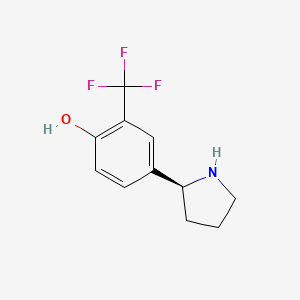
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12989807.png)
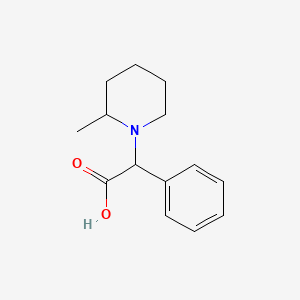
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
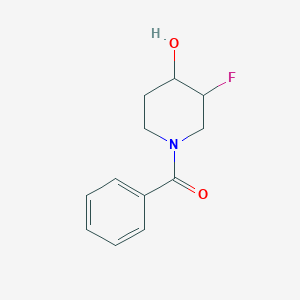
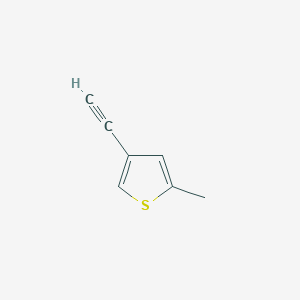
![8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)
